2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Description
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring and a nitrophenyl group
Properties
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O5/c19-10(5-8-11(20)14-12(21)17-15-8)16-13-6-7-3-1-2-4-9(7)18(22)23/h1-4,6H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQFDCJBKFYWNV-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-nitrobenzaldehyde with acetohydrazide to form the intermediate Schiff base. This intermediate is then reacted with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and precise control of reaction parameters. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and nitrophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- **2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide
Uniqueness
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
